1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene
Description
Structure and Properties
1,3-Difluoro-2,4,5,6-tetrakis(trifluoromethyl)benzene is a highly fluorinated aromatic compound with a benzene core substituted by two fluorine atoms at positions 1 and 3 and four trifluoromethyl (-CF₃) groups at positions 2, 4, 5, and 6. Its molecular formula is C₁₀F₁₄, with a molecular weight of 386 g/mol. The compound’s structure confers exceptional electron-withdrawing properties due to the strong inductive effects of the -CF₃ groups, alongside high thermal stability and chemical inertness typical of perfluorinated aromatics.
Properties
Molecular Formula |
C10F14 |
|---|---|
Molecular Weight |
386.08 g/mol |
IUPAC Name |
1,3-difluoro-2,4,5,6-tetrakis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10F14/c11-5-2(8(16,17)18)1(7(13,14)15)3(9(19,20)21)6(12)4(5)10(22,23)24 |
InChI Key |
QSMZBKGFNMTVLI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(F)(F)F)F)C(F)(F)F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Mechanism
The reaction proceeds via a radical chain mechanism:
-
Initiation : AIBN generates radicals under heat/light.
-
CF₃ Radical Formation : Homolytic cleavage of CF₃I produces ·CF₃.
-
Aromatic Substitution : ·CF₃ attacks electron-deficient positions on the benzene ring, followed by iodine abstraction to regenerate the radical chain.
Halogen Exchange Using Alkali Metal Fluorides
Halogen-exchange reactions replace chlorine or bromine atoms with fluorine or CF₃ groups. This method is effective for constructing polysubstituted fluorinated aromatics.
Example Protocol
-
Substrate : 1,3-Dichloro-2,4,5,6-tetrakis(trichloromethyl)benzene.
-
Reagents : KF/CsF mixture (4–5 equiv), tetrakis(diethylamino)phosphonium bromide (catalyst).
-
Conditions : 180°C, 10 hours in dimethyl sulfoxide (DMSO).
-
Outcome : Selective replacement of Cl with F and CF₃ groups, yielding 60–70% product.
Advantages
-
Scalable for industrial production.
-
Minimal byproduct formation due to controlled reactivity of KF/CsF mixtures.
Palladium and copper catalysts enable the sequential introduction of CF₃ groups via Suzuki-Miyaura or Ullmann-type couplings.
Pd/Cu Bimetallic Catalysis
Key Observations
-
Electron-withdrawing fluorine atoms direct coupling to meta/para positions.
-
Steric hindrance from existing CF₃ groups necessitates elevated temperatures.
Cyclotrimerization of CF₃-Substituted Alkynes
Rhodium-catalyzed cyclotrimerization offers a direct route to symmetrically substituted benzene derivatives.
Procedure
Limitations
-
Low yields due to competing oligomerization pathways.
-
Requires high-purity alkynes to prevent catalyst poisoning.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost | Complexity |
|---|---|---|---|---|
| Radical Trifluoromethylation | 45–60 | Moderate | Low | Medium |
| Halogen Exchange | 60–70 | High | Moderate | Low |
| Pd/Cu Catalysis | 55–65 | Low | High | High |
| Cyclotrimerization | 40–50 | Low | Very High | Very High |
| Electrophilic CF₃ | 50–55 | Moderate | High | Medium |
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form fluorinated quinones or reduction to form partially fluorinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like NaOH or KOH in polar solvents.
Oxidation: Oxidizing agents like KMnO4 or H2O2.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Coupling: Palladium catalysts and boronic acids in the presence of bases like K2CO3.
Major Products
The major products formed from these reactions include various fluorinated aromatic compounds, which can be further functionalized for specific applications.
Scientific Research Applications
Applications Overview
-
Chemical Synthesis
- 1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene serves as a precursor or intermediate in the synthesis of various fluorinated compounds. Its unique structure allows for selective reactions that yield other fluorinated aromatic systems.
- Case Study : In a study on thermolysis reactions involving hexakis(trifluoromethyl)benzene, it was observed that this compound can produce perfluorinated derivatives such as pentamethylbenzene and tetramethylbenzene under specific conditions .
-
Materials Science
- The compound is utilized in the development of advanced materials due to its thermal stability and unique electronic properties. It has potential applications in the production of high-performance polymers and coatings.
- Data Table :
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electronic Properties | Semi-conductive |
| Application in Coatings | Yes |
- Pharmaceutical Research
- The incorporation of fluorine into drug molecules can enhance their metabolic stability and bioavailability. Research indicates that compounds similar to 1,3-difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene are being explored for their potential therapeutic effects.
- Case Study : A recent investigation into fluorinated benzene derivatives showed that they exhibit improved interactions with biological targets compared to their non-fluorinated counterparts .
Case Study 1: Synthesis of Fluorinated Aromatic Compounds
In a controlled experiment, researchers synthesized various fluorinated aromatic compounds using 1,3-difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene as a starting material. The reaction conditions included the use of sodium hydride in tetrahydrofuran at varying temperatures. The results demonstrated a yield of up to 40% for desired products after purification via chromatography .
Case Study 2: Material Properties Evaluation
A study focused on evaluating the thermal and electronic properties of polymers synthesized from fluorinated aromatic compounds showed that those derived from 1,3-difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene exhibited superior thermal stability compared to traditional polymers. This property is crucial for applications in aerospace and electronics where materials are subjected to extreme conditions .
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with electron-rich sites in biological molecules. This can lead to the modulation of enzyme activity or the stabilization of specific molecular conformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Comparisons
A comparative analysis of structurally related fluorinated aromatics is summarized below:
2.2 Key Findings from Comparative Analysis
Electron-Withdrawing Effects: The target compound’s four -CF₃ groups create a more electron-deficient aromatic system compared to mono-CF₃ analogs like 1,3-difluoro-2-(trifluoromethyl)benzene . This property is critical for applications requiring charge transport modulation, such as in organic electronics.
Steric Hindrance :
- The steric bulk of four -CF₃ groups may limit reactivity in electrophilic substitution but enhance stability in harsh environments. This contrasts with smaller substituents like -F or -Si(CH₃)₃ in ’s compound .
Thermal and Chemical Stability :
- The compound’s high fluorine content (~67% by mass) surpasses partially fluorinated analogs (e.g., phenylenediamine in ) , aligning it with specialty materials like perfluorinated polymers .
Synthetic Challenges :
- Introducing multiple -CF₃ groups likely requires advanced methods such as radical trifluoromethylation or transition metal-catalyzed coupling, similar to photocatalyzed fluoromethylation in .
Biological Activity
1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene (CAS No. 81439-38-5) is a highly fluorinated aromatic compound characterized by its unique molecular structure, which includes multiple trifluoromethyl groups. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C10F14
- Molecular Weight : 386.08 g/mol
- LogP : 6.04 (indicating high lipophilicity)
These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins due to its hydrophobic characteristics.
Mechanism of Biological Activity
The biological activity of 1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene is primarily attributed to the presence of fluorine atoms. The high electronegativity of fluorine enhances the compound's ability to interact with electron-rich sites in biological molecules. This interaction can modulate enzyme activities and stabilize specific molecular conformations, potentially leading to various biological effects.
Biological Studies and Findings
Recent studies have explored the biological activities of this compound through various assays:
- Antibacterial Activity : In vitro studies have indicated that fluorinated compounds can exhibit antibacterial properties. For instance, derivatives similar to 1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 125 µg/mL depending on the specific derivative tested .
- Anticancer Activity : The compound's potential as an anticancer agent has been investigated through cell viability assays on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Results indicated that certain fluorinated derivatives could induce cytotoxic effects at concentrations as low as 100 µg/mL .
Case Studies
- Antibacterial Efficacy : A study demonstrated that a structurally related trifluoromethylated compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved disruption of bacterial cell membrane integrity .
- Cancer Cell Proliferation Inhibition : Research on the antiproliferative effects of related compounds showed that they could inhibit the growth of HeLa and A549 cells with IC50 values around 200 µg/mL. This suggests a potential pathway for developing new anticancer therapies based on fluorinated aromatic compounds.
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are optimal for preparing 1,3-Difluoro-2,4,5,6-tetrakis(trifluoromethyl)benzene?
Synthesis of heavily fluorinated aromatic compounds requires careful selection of fluorination agents and reaction conditions. While direct fluorination of benzene derivatives is challenging due to steric hindrance and electronic effects, stepwise approaches are often employed. For example:
- Nucleophilic fluorination using agents like KF or CsF in polar aprotic solvents (e.g., DMF) under anhydrous conditions.
- Electrophilic trifluoromethylation via copper-mediated cross-coupling or radical pathways, as seen in analogous trifluoromethylbenzene syntheses .
- Protecting group strategies to selectively introduce fluorine and trifluoromethyl groups at specific positions.
Key challenges include controlling regioselectivity and minimizing side reactions. Characterization intermediates using NMR and mass spectrometry is critical for tracking fluorination efficiency .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : Essential for identifying fluorine environments and confirming substitution patterns. Chemical shifts for aromatic CF groups typically appear between −60 to −70 ppm .
- X-ray Crystallography : Provides definitive structural proof, especially for resolving ambiguities in regiochemistry. For example, crystallographic data for related tetrafluorinated benzenes show bond length variations due to electron-withdrawing effects .
- GC-MS and LC-MS : Used to verify purity and detect trace byproducts. However, sensitivity limitations for fluorinated metabolites may require method optimization (e.g., derivatization) .
Advanced Research Questions
Q. How do the electronic properties of fluorinated substituents influence photoredox catalytic activity in this compound?
The strong electron-withdrawing nature of CF and fluorine groups creates a high redox potential, making such compounds effective in photoredox catalysis. For instance:
- Photocatalytic annulation reactions : Fluorinated benzene derivatives act as electron-deficient substrates, facilitating single-electron transfer (SET) processes. The compound’s stability under visible-light irradiation allows for dual C–F bond cleavage and heterocycle formation .
- Donor-acceptor fluorophores : Analogous structures like 4DPAIPN (1,3-dicyano-2,4,5,6-tetrakis(diphenylamino)benzene) demonstrate that fluorinated aromatics can serve as metal-free photocatalysts due to their tunable excited-state lifetimes and redox windows .
Experimental validation includes cyclic voltammetry to measure oxidation/reduction potentials and transient absorption spectroscopy to probe excited-state dynamics .
Q. How can researchers resolve contradictions in analytical data, such as discrepancies in GC-MS sensitivity or structural misassignments?
- Method Optimization : For GC-MS, enhance sensitivity by using fluorinated derivatization agents or alternative ionization techniques (e.g., APCI instead of EI) .
- Cross-validation with Multiple Techniques : Combine NMR, X-ray crystallography, and high-resolution MS to confirm structural assignments. For example, a misassigned photocatalyst structure (4DPAIPN vs. 3DPAFIPN) was corrected through rigorous NMR and crystallographic reanalysis .
- Computational Modeling : DFT calculations predict NMR shifts and vibrational spectra, aiding in data interpretation .
Q. What strategies mitigate steric and electronic challenges in functionalizing this compound for applications like supramolecular chemistry?
- Directed C–H Functionalization : Use transition-metal catalysts (e.g., Pd or Ru) with directing groups to overcome steric hindrance from CF substituents.
- Radical Pathways : Photoredox-mediated radical addition avoids the need for prefunctionalized substrates, as demonstrated in trifluoromethyl alkene annulations .
- Post-synthetic Modifications : Introduce reactive handles (e.g., boronate esters) via SNAr reactions at activated fluorine positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
